

PROTAC Axl degrader ternary complex formation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: PROTAC Axl Degradator 2

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Rationale for AXL as a PROTAC Target

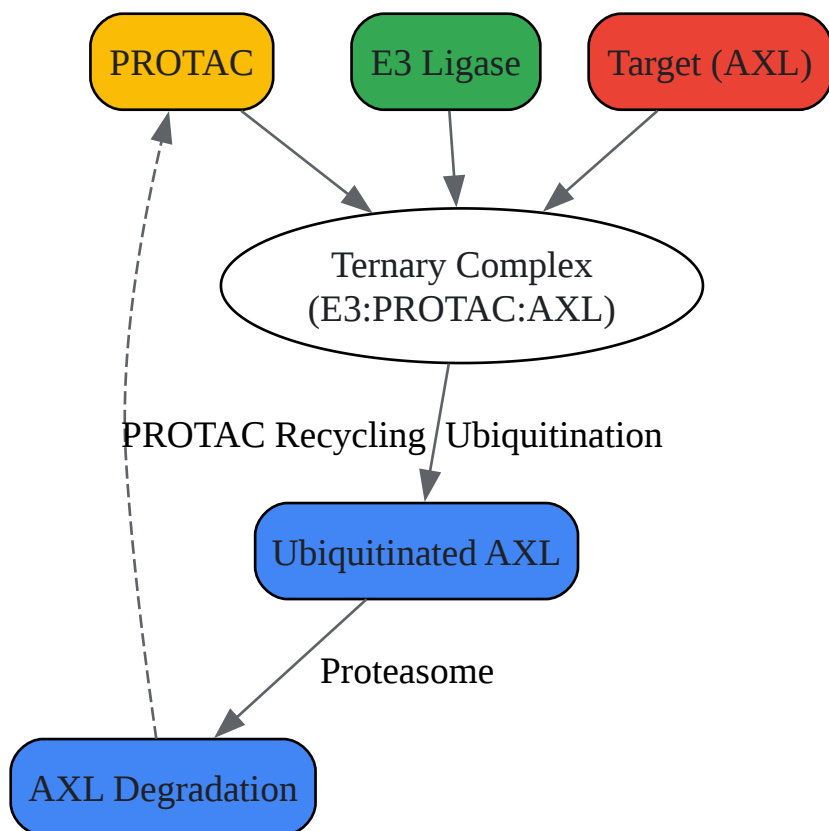
AXL receptor tyrosine kinase is a compelling target for PROTAC-based degradation due to its role in tumor progression, metastasis, and drug resistance across various cancers [1] [2]. Traditional AXL inhibitors can cause unintended receptor accumulation on the cell surface by blocking kinase-activity-dependent degradation, potentially leading to feedback loops and resistance [3] [4]. PROTACs offer a superior strategy by promoting the direct removal of the AXL protein itself [4].

PROTAC Mechanism and Ternary Complex Fundamentals

PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, forming a ternary complex that leads to target ubiquitination and proteasomal degradation [5] [6]. The effectiveness hinges on productive ternary complex formation.

Positive cooperativity ($\alpha > 1$) occurs when protein-protein interactions stabilize the ternary complex beyond the individual binary interactions. **Negative cooperativity** ($\alpha < 1$) involves unfavorable interactions that destabilize the complex [7]. For AXL, favorable cooperative interactions are a key design goal.

The diagram below illustrates the PROTAC-induced degradation cycle and the critical role of the ternary complex.



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PROTAC mechanism of action: Ternary complex formation enables target ubiquitination and degradation.

Experimental Data on AXL Degraders

Research into AXL degraders is emerging. The table below summarizes key findings from a published study that designed and tested a series of AXL-directed PROTACs.

Compound ID	AXL Enzymatic IC ₅₀ (μM)	Anti-Proliferation (MDA-MB-231) IC ₅₀ (μM)	Degradation DC ₅₀ (μM)	E3 Ligase Ligand
R428 (Control)	0.65 ± 0.057	0.92 ± 0.14	N/A (Inhibitor)	N/A

Compound ID	AXL Enzymatic IC ₅₀ (μM)	Anti-Proliferation (MDA-MB-231) IC ₅₀ (μM)	Degradation DC ₅₀ (μM)	E3 Ligase Ligand
Compound 20	1.61 ± 0.22	1.83 ± 0.31	0.83	Lenalidomide (CRBN)
Compound 22	0.92 ± 0.16	1.04 ± 0.19	0.79	Lenalidomide (CRBN)

Source: [4]. DC₅₀ = half-maximal degradation concentration.

The study demonstrated that these degraders effectively reduced AXL protein levels, inhibited cancer cell migration, and induced novel cell death via methuosis. **Compound 22** showed superior in vivo anti-tumor activity in a mouse xenograft model [4].

Methodologies for Ternary Complex Analysis

The following table outlines key experimental protocols used to study ternary complex formation and degradation activity.

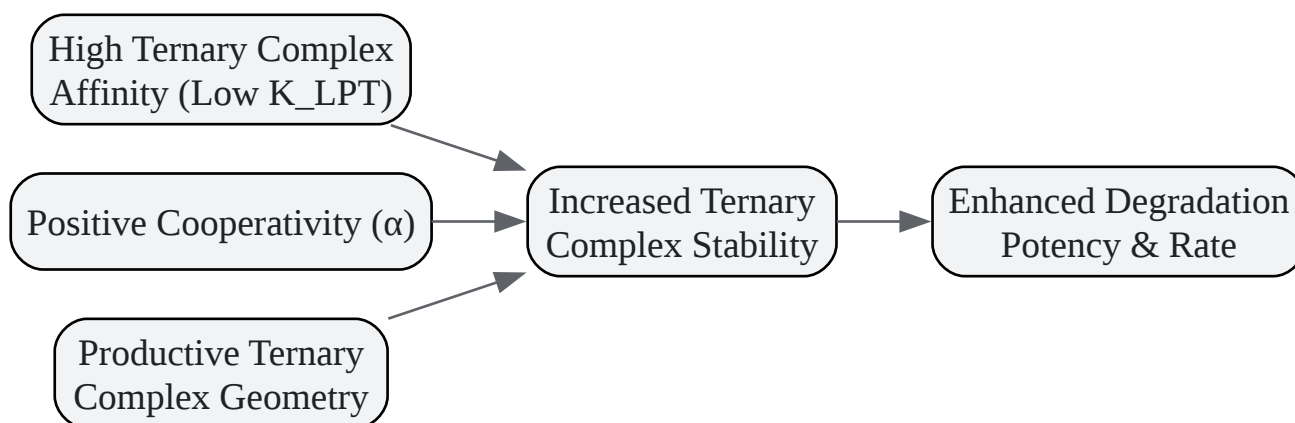
Method	Application & Purpose	Key Experimental Details
Surface Plasmon Resonance (SPR)	Directly measure ternary complex binding affinity (K_{LPT}) and cooperativity (α).	Immobilize E3 ligase; inject pre-formed Target:PROTAC binary complex in excess target protein [7].
Cellular Degradation Assay	Measure DC ₅₀ , D _{max} , and degradation rate in a physiological context.	Treat cells (e.g., MDA-MB-231); lyse and analyze AXL protein levels via Western Blot [5] [4].
Co-Immunoprecipitation (Co-IP)	Confirm PROTAC-induced association between AXL and the E3 ligase in cells.	Immunoprecipitate AXL and probe for co-precipitating E3 ligase (e.g., VHL/CRBN) by Western Blot [8].
Structure-Based Computational Modeling	Rationalize/predict ternary complex structure and affinity	Use software like Rosetta to dock proteins, build linker conformations, and

Method	Application & Purpose	Key Experimental Details
	to guide linker design.	calculate interfacial buried surface area [6].

Key Design Principles from Research

- **Cooperativity Over Binary Affinity:** The stability of the ternary complex is a stronger predictor of degradation efficiency than the PROTAC's binary binding affinity to AXL or the E3 ligase alone [5] [7]. An ensemble of ternary complex structures should be considered [6].
- **E3 Ligase Choice Determines Selectivity:** The recruited E3 ligase (e.g., VHL vs. CRBN) can profoundly influence which proteins are degraded, even from the same promiscuous warhead [5] [9].
- **Linker is a Critical Variable:** The linker is not a neutral tether. Its length, composition, and attachment point must be systematically explored to optimize degradation by enabling productive ternary complex geometry [6] [7].

The relationship between these biophysical properties and the downstream degradation activity is summarized below.



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Interplay of key biophysical parameters driving PROTAC degradation efficiency.

Future Perspectives

Combining AXL degraders with other targeted therapies shows promise for overcoming resistance. One study found that combining an AXL degrader with EGFR-TKIs could delay and overcome acquired resistance in non-small cell lung cancer models [8]. Advancing these strategies requires deep investigation of ternary complex formation.

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To cite this document: Smolecule. [PROTAC Axl degrader ternary complex formation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12893133#protac-axl-degrader-ternary-complex-formation>]

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